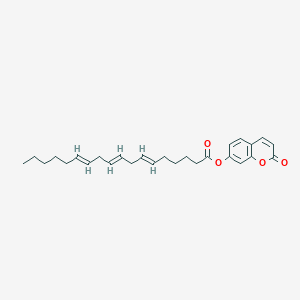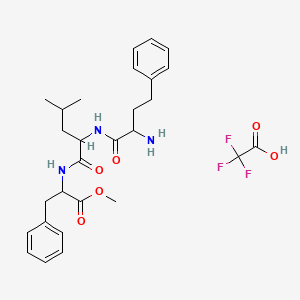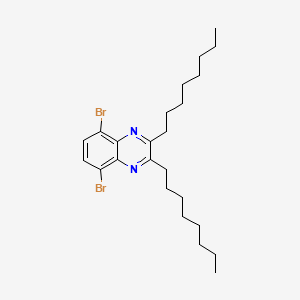
5,8-Dibromo-2,3-dioctylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromo-2,3-dioctylquinoxaline is a chemical compound with the molecular formula C24H36Br2N2. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitutions at the 5 and 8 positions and the presence of octyl groups at the 2 and 3 positions. It has a molecular weight of 512.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2,3-dioctylquinoxaline typically involves the bromination of 2,3-dioctylquinoxaline. The reaction is carried out using bromine in an organic solvent such as chloroform. The reaction conditions include maintaining a controlled temperature and ensuring the complete bromination of the starting material .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dibromo-2,3-dioctylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoxaline derivative .
Aplicaciones Científicas De Investigación
5,8-Dibromo-2,3-dioctylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5,8-Dibromo-2,3-dioctylquinoxaline involves its interaction with specific molecular targets. The bromine atoms and octyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dibromoquinoxaline: Similar structure but lacks the octyl groups.
2,3-Dioctylquinoxaline: Similar structure but lacks the bromine atoms.
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoxaline derivative with different substituents.
Uniqueness
5,8-Dibromo-2,3-dioctylquinoxaline is unique due to the presence of both bromine atoms and octyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C24H36Br2N2 |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
5,8-dibromo-2,3-dioctylquinoxaline |
InChI |
InChI=1S/C24H36Br2N2/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28-24-20(26)18-17-19(25)23(24)27-21/h17-18H,3-16H2,1-2H3 |
Clave InChI |
AAXJYOMLFMQERL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)


![N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B13385123.png)

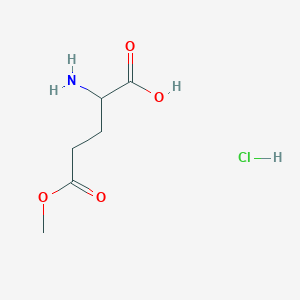
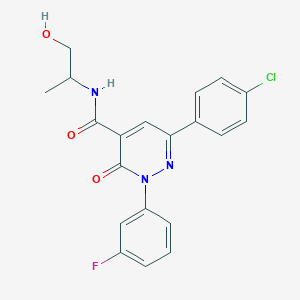
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
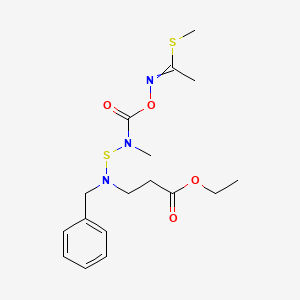
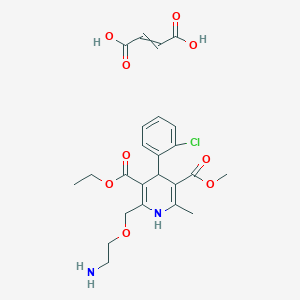
![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)
